molecular formula C13H22ClNO3 B2826630 4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride CAS No. 2460750-14-3

4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride

Cat. No.: B2826630
CAS No.: 2460750-14-3
M. Wt: 275.77
InChI Key: JKXDNYMLHLEZCV-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)butan-2-amine hydrochloride is a synthetic organic compound characterized by a butan-2-amine backbone substituted with a 3,4,5-trimethoxyphenyl group at the fourth carbon, forming a hydrochloride salt. The trimethoxyphenyl moiety is a common pharmacophore in medicinal chemistry, known for enhancing bioavailability and binding affinity in bioactive molecules . The hydrochloride salt form improves solubility and stability, making it suitable for pharmacological applications.

Properties

IUPAC Name

4-(3,4,5-trimethoxyphenyl)butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3;/h7-9H,5-6,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXDNYMLHLEZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=C(C(=C1)OC)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4,5-trimethoxybenzaldehyde and nitroethane.

    Formation of Nitroalkene: The aldehyde is condensed with nitroethane in the presence of a base such as ammonium acetate to form the nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Trimethoxyphenyl Moieties

Thiazole-Pyrimidine Derivatives (Compounds 4c–4g)
  • Structure : These derivatives feature a 3,4,5-trimethoxyphenyl group attached to a thiazole ring, which is further linked to substituted pyrimidines (e.g., 4c: 4-methoxyphenylpiperazine; 4d: 4-fluorophenylpiperazine) .
  • Physical Properties : Melting points vary significantly (84–217°C), influenced by substituents. For example, 4d (4-fluorophenyl) has a lower melting point (84–86°C) compared to 4c (216–217°C), highlighting the role of halogen vs. methoxy groups in crystal packing .
  • Synthesis : Purified via flash column chromatography (FCC), with yields ranging from 30% (4c) to 79% (4d) .
1-(3,4,5-Trimethoxyphenyl)ethanamine Hydrochloride
  • Structure : A shorter-chain analog with an ethanamine backbone instead of butan-2-amine .
Podophyllotoxin Derivatives (PODO-1 and 3a/3f)
  • Structure: PODO-1 contains a 3,4,5-trimethoxyphenyl group fused to a dihydrofuranone ring, while derivatives like 3a/3f incorporate styryl or acetylstyryl groups .
  • Activity : These compounds act as PPARγ partial agonists, with 3a/3f showing antidiabetic effects in rodent models .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of 4-(3,4,5-Trimethoxyphenyl)butan-2-amine Hydrochloride and Analogs
Compound Name Structure Highlights Melting Point (°C) Bioactivity Reference
Target Compound Butan-2-amine + 3,4,5-trimethoxyphenyl Not reported Under investigation
4d (Thiazole-Pyrimidine) Fluorophenylpiperazine substituent 84–86 Anticancer screening (in vitro)
PODO-1 Dihydrofuranone + trimethoxyphenyl 228–231 (dec) PPARγ partial agonist
1-(Trimethoxyphenyl)ethanamine HCl Ethanamine backbone Not reported Precursor for CNS-targeted agents
Compound 6 (MDR Modulator) Acryloyloxy spacer + trimethoxyphenyl 98–100 P-glycoprotein inhibition (EC50 < 1 µM)
Key Observations:
  • Solubility : Hydrochloride salts (e.g., target compound, 4e , and PODO-1 derivatives ) exhibit enhanced aqueous solubility compared to free bases.
  • Bioactivity : The trimethoxyphenyl group is associated with diverse activities, including anticancer (thiazole-pyrimidines ), antidiabetic (PODO-1 derivatives ), and multidrug resistance modulation (compound 6 ).
  • Structural Flexibility : Adding spacers (e.g., acryloyloxy in compound 6 ) or heterocycles (e.g., thiazole in 4c–4g ) tailors interactions with biological targets.

Q & A

Q. What are the critical steps for synthesizing 4-(3,4,5-Trimethoxyphenyl)butan-2-amine hydrochloride with high yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Stepwise functionalization : Introduce the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or coupling reactions under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation .
  • Reaction temperature control : Maintain temperatures between 60–80°C during condensation to balance reaction kinetics and byproduct suppression .
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the trimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and amine hydrochloride salt (broad singlet at δ 8–9 ppm) .
  • HPLC-MS : Reverse-phase C18 column with electrospray ionization (ESI+) to verify molecular ion peaks ([M+H]⁺) and assess purity .
  • X-ray crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities in the butan-2-amine backbone .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Fume hoods are mandatory during synthesis due to potential HCl vapor release .
  • Waste disposal : Neutralize residual hydrochloride with sodium bicarbonate before aqueous disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Methodological Answer :
  • Multi-assay validation : Compare radioligand binding assays (e.g., 5-HT₂A receptors) with surface plasmon resonance (SPR) to assess kinetic binding parameters (Kd, kon/koff) .
  • Computational docking : Use Schrödinger Maestro or AutoDock Vina to model interactions with receptor active sites, identifying steric or electronic mismatches in assay conditions .

Q. What experimental designs are optimal for evaluating the compound's cytotoxicity across diverse cell lines?

  • Methodological Answer :
  • Dose-response standardization : Test concentrations from 1 nM–100 µM in triplicate across 72-hour incubations (e.g., MTT assay) .
  • Cell line selection : Include primary cells (e.g., hepatocytes) and cancer lines (e.g., HeLa, MCF-7) to assess tissue-specific toxicity .
  • Mechanistic follow-up : Perform flow cytometry for apoptosis/necrosis markers (Annexin V/PI) to differentiate cytotoxic mechanisms .

Q. How can the compound's metabolic stability be assessed to inform preclinical studies?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions that may alter pharmacokinetics .

Q. What strategies enhance enantiomeric purity during synthesis for chiral-specific biological studies?

  • Methodological Answer :
  • Chiral chromatography : Employ amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Asymmetric catalysis : Utilize Evans oxazaborolidine catalysts during key reduction steps to achieve >90% enantiomeric excess .

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